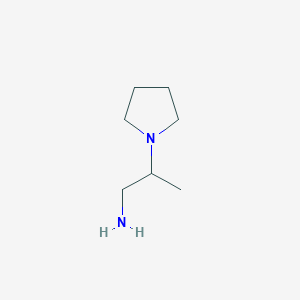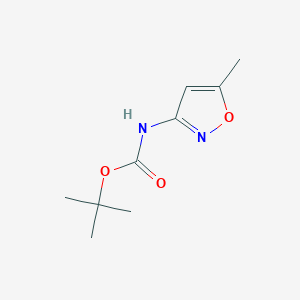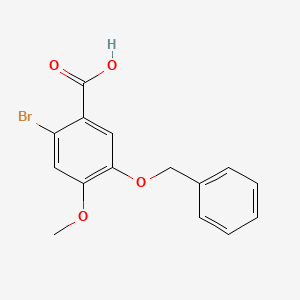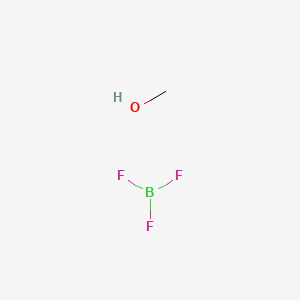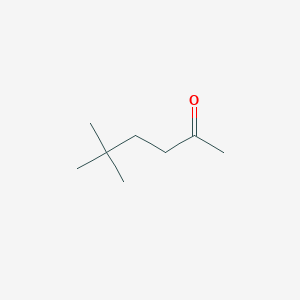
8-Bromo-2-chloro-3-iodoquinoline
Descripción general
Descripción
Quinoline derivatives, such as 8-Bromo-2-chloro-3-iodoquinoline, are compounds that have been extensively studied due to their diverse range of biological activities and applications in various fields of chemistry and medicine. These compounds are characterized by a quinoline core structure with halogen substituents that can significantly alter their chemical and physical properties, as well as their biological activity .
Synthesis Analysis
The synthesis of halogenated quinolines typically involves the use of available chemicals and efficient processes to introduce bromo, chloro, and iodo substituents into the quinoline ring. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was achieved through an efficient process, which could be analogous to the synthesis of 8-Bromo-2-chloro-3-iodoquinoline . Additionally, the synthesis of 8-iodoquinoline from 8-aminoquinoline using the Sandmeyer reaction indicates a possible pathway for introducing iodine into the quinoline ring .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is often determined using crystallography and spectroscopic methods. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was found to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions . Similarly, the structure of 7-bromoquinolin-8-ol was established through structure analysis, indicating that bromination occurred at the 7-position . These studies provide insights into the possible molecular structure of 8-Bromo-2-chloro-3-iodoquinoline.
Chemical Reactions Analysis
Halogenated quinolines can undergo various chemical reactions, including cross-coupling reactions, as seen in the preparation of polycarbo-substituted quinazolines from 2-aryl-6-bromo-4-chloro-8-iodoquinazolines . The reactivity of the halogen substituents can influence the selectivity of these reactions. Additionally, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents demonstrates the potential for halogenated quinolines to participate in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines are closely related to their molecular structure. Vibrational spectroscopic investigations and computational studies provide detailed information on the vibrational frequencies, structural parameters, and normal modes of vibration . The presence of halogen atoms can affect the vibrational frequencies and the overall stability of the molecule. Furthermore, the electronic properties, such as HOMO-LUMO energies and electron density distribution, can be assessed through computational methods, giving insights into the reactivity and chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Bromo-iodoquinoline compounds, like 8-Bromo-2-chloro-3-iodoquinoline, are important intermediates in the synthesis of biologically active compounds. For example, 6-bromo-4-iodoquinoline is used in synthesizing compounds like GSK2126458, with potential applications in various biological activities (Wang et al., 2015).
Antitumor Activity
- Certain halogen-substituted quinolines have been studied for their antitumor properties. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, similar in structure to 8-Bromo-2-chloro-3-iodoquinoline, have shown significant antitumor activity against murine leukemias (Lin & Loo, 1978).
Antiviral Applications
- Halogenated quinolines, such as Clioquinol and its analogues, have been discovered as potent inhibitors of SARS-CoV-2 infection. They inhibit the interaction between ACE2 and the Spike protein of the virus, suggesting potential as therapeutic agents for COVID-19 (Olaleye et al., 2021).
Crystal Structure Analysis
- Research on the crystal structure of related compounds, like 7-iodo-8-hydroxyquinoline, provides insights into the molecular configuration and potential chemical interactions of these molecules (Shoja et al., 1997).
In Vitro Cytotoxic Studies
- 8-Hydroxyquinoline derived compounds with halogen substitutions have been studied for their cytotoxic effects, particularly in relation to cancer cell lines. The research suggests potential applications in cancer therapy (Kotian et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline and its analogues, to which this compound belongs, are known to play a major role in medicinal chemistry . They are often used as scaffolds in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including reductive elimination and dehydrative cyclo-condensation .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The compound’s molecular weight is 36840 , which could influence its bioavailability.
Result of Action
Quinoline derivatives are known for their potential biological and pharmaceutical activities .
Action Environment
It is generally recommended to store the compound in a dry environment at 2-8°c to maintain its stability .
Propiedades
IUPAC Name |
8-bromo-2-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWPZLXEIPSUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



